This compound falls under the category of indole derivatives, which are known for their diverse biological activities. The hydrochloride form indicates that it is a salt derived from butanoic acid and 2,3-dihydroindole, enhancing its solubility and stability for various applications. The molecular formula for this compound is C₁₂H₁₆ClNO₂, with a molecular weight of approximately 241.71 g/mol .
The synthesis of 2-(2,3-dihydroindol-1-yl)butanoic acid;hydrochloride typically involves several key steps:
The molecular structure of 2-(2,3-dihydroindol-1-yl)butanoic acid;hydrochloride can be represented as follows:
These structural data points indicate the presence of an indole moiety linked to a butanoic acid chain, with a chloride ion associated due to the hydrochloride form .
The compound can undergo various chemical reactions typical for carboxylic acids and amines:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for 2-(2,3-dihydroindol-1-yl)butanoic acid;hydrochloride involves its interaction with specific biological targets:
Studies suggest that its indole structure contributes to its ability to interact with biological systems effectively .
The physical properties of 2-(2,3-dihydroindol-1-yl)butanoic acid;hydrochloride include:
Chemical properties include:
Relevant data regarding melting point, boiling point, or specific heat capacity were not readily available.
The primary applications of 2-(2,3-dihydroindol-1-yl)butanoic acid;hydrochloride are found in scientific research:
Research continues into its efficacy and safety profiles for possible medicinal applications .
Indole and its reduced derivatives constitute one of medicinal chemistry's most privileged scaffolds, serving as structural backbones for approximately 10% of all bioactive molecules. These nitrogen-containing heterocycles exhibit exceptional versatility in drug design due to their balanced amphiphilicity, hydrogen-bonding capabilities, and capacity for π-π stacking interactions with biological targets. The 2,3-dihydroindole (indoline) scaffold represents a particularly valuable subclass, offering enhanced conformational flexibility and improved solubility profiles compared to planar indoles while retaining key pharmacophoric properties. This reduced configuration diminishes the indole ring's aromatic character, resulting in altered electron distribution that profoundly influences binding interactions with biological targets. Within this chemical space, 2-(2,3-Dihydroindol-1-yl)butanoic acid hydrochloride emerges as a structurally optimized hybrid molecule, combining the dihydroindole pharmacophore with a carboxylic acid functionality that enables salt formation and enhances water solubility. The hydrochloride salt form further improves crystallinity and bioavailability – critical factors in pharmaceutical development [3] [5].
The structural landscape of indole-derived pharmacophores encompasses several tiers of complexity, ranging from simple heterocyclic cores to highly functionalized polycyclic systems. Within this taxonomy, 2-(2,3-Dihydroindol-1-yl)butanoic acid hydrochloride occupies a distinct position characterized by three key structural features:
Table 1: Structural Classification of Key Indole Derivatives in Medicinal Chemistry
Core Structure | Representative Compound | Key Structural Features | Pharmacological Implications |
---|---|---|---|
Indole (Fully Aromatic) | Tryptophan | Planar structure, π-electron delocalization | Strong stacking interactions; metabolic precursor |
2,3-Dihydroindole | 2-(2,3-Dihydroindol-1-yl)butanoic acid | Non-planar, sp³-hybridized C2-C3 bond | Enhanced solubility; conformational flexibility |
2-Oxindole | Sunitinib | Carbonyl at C2 position | H-bond acceptor/donor capacity; kinase inhibition |
3-Substituted Indoline | 4-(1,3-Dihydro-2H-isoindol-2-yl)butanoic acid | Isoindoline configuration with fused benzene ring | Altered spatial orientation of substituents |
Indole-3-acetic acid | Indomethacin | Acetic acid moiety directly attached to C3 | COX inhibition; anti-inflammatory activity |
The molecular architecture of 2-(2,3-Dihydroindol-1-yl)butanoic acid hydrochloride (C₁₂H₁₅NO₂·HCl, MW 241.71 g/mol) incorporates specific design elements optimized for biological interactions. The butanoic acid chain creates an optimal 4-atom spacer between the ionizable carboxylic acid and the basic nitrogen of the dihydroindole, potentially enabling bidentate interactions with target proteins. The hydrochloride salt (confirmed by SMILES: O=C(O)CCCN1CC2=CC=CC=C2C1.[H]Cl and InChIKey: HYNZDXUIQRYVKD-UHFFFAOYSA-N) enhances crystallinity and stability, crucial for pharmaceutical processing [1] [8].
The therapeutic exploration of 2,3-dihydroindoles has progressed through distinct evolutionary phases, reflecting advances in synthetic methodology and pharmacological understanding:
Table 2: Evolution of Synthetic Approaches to 2,3-Dihydroindoles
Synthetic Era | Representative Method | Advantages | Limitations | Relevance to Target Compound |
---|---|---|---|---|
Early Reduction | Zn/HCl reduction of indoles | Simple reagents | Low selectivity; ring degradation | Limited applicability to acid-sensitive compounds |
Chemoselective Reduction | NaBH₄/CF₃COOH in THF | Preservation of acid-sensitive groups | Requires anhydrous conditions | Enabled N-acetylated intermediates |
Palladium Catalysis | Pd-catalyzed cyclization of 2-haloanilines | Excellent functional group tolerance | Catalyst cost; ligand optimization required | Access to 1,2-disubstituted indolines |
Radical Cyclization | Fe-catalyzed cyanoalkylation of N-allylanilines | Atom economy; high exo-selectivity | Limited to unactivated alkenes | Direct route to 3-substituted indolines with nitrile groups |
Asymmetric Synthesis | Chiral phosphoric acid-catalyzed dearomatization | High enantioselectivity (>90% ee) | Narrow substrate scope | Critical for chiral dihydroindole derivatives |
The historical trajectory reveals a progressive refinement toward methods enabling the precise installation of the butanoic acid moiety while preserving the reducible indoline system. The target compound's emergence reflects this evolution, combining an N-alkylated dihydroindole core with a terminal carboxylic acid – a structural motif optimized for both synthetic accessibility and biological activity [3] [5] [8].
The focused investigation of 2-(2,3-Dihydroindol-1-yl)butanoic acid hydrochloride is underpinned by compelling chemical, pharmacological, and drug development rationales:
Physicochemical Optimization: The hydrochloride salt form addresses critical developability limitations of the free base. Comparative studies of analogous compounds demonstrate that hydrochloride salts typically exhibit superior aqueous solubility (often >50 mg/mL versus <5 mg/mL for free bases) and accelerated dissolution kinetics. The crystalline nature of the hydrochloride enhances stability during manufacturing and storage, reducing degradation pathways common to liquid or hygroscopic indoline derivatives. These properties are quantified in the compound's molecular descriptors derived from its structural representation [1] [8]:
Table 3: Key Molecular Descriptors of 2-(2,3-Dihydroindol-1-yl)butanoic acid hydrochloride
Descriptor | Value/Representation | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₂H₁₅NO₂·HCl | Confirms elemental composition and salt stoichiometry |
Molecular Weight | 241.71 g/mol | Within optimal range for oral bioavailability |
SMILES | O=C(O)CCCN1CC2=CC=CC=C2C1.[H]Cl | Encodes atom connectivity and functional groups |
InChIKey | HYNZDXUIQRYVKD-UHFFFAOYSA-N | Unique identifier for database searching |
Hydrogen Bond Donors | 2 (NH⁺ and COOH) | Predicts membrane permeability and protein binding |
Hydrogen Bond Acceptors | 3 (carbonyl O, ether O, Cl⁻) | Influences solubility and target engagement |
Rotatable Bonds | 5 | Impacts conformational flexibility and entropy of binding |
Topological Polar Surface Area | ~45 Ų | Predicts blood-brain barrier penetration potential |
Bioisosteric Versatility: The molecule serves as a versatile synthetic intermediate for bioisosteric exploration. The carboxylic acid can be readily converted to amides, esters, or tetrazoles, enabling structure-activity relationship (SAR) studies. Meanwhile, the indoline nitrogen offers sites for N-alkylation or acylation, permitting scaffold diversification. This dual functionalization capacity makes the compound exceptionally valuable for generating analogs targeting diverse biological pathways [3] [10].
Pharmacological Precursor Relevance: The structural framework appears in several bioactive compound classes:
Synthetic Tractability: Unlike complex natural product-derived indolines, the compound can be synthesized in 3-4 steps from commercially available precursors. The final hydrochloride salt formation provides a crystallization-purification event, enhancing purity without chromatographic separation – a critical advantage for scale-up under current Good Manufacturing Practices (cGMP) [1] [8] [9].
These converging rationales establish 2-(2,3-Dihydroindol-1-yl)butanoic acid hydrochloride as both a therapeutically relevant entity and a versatile scaffold for medicinal chemistry exploration, embodying the strategic integration of physicochemical optimization with targeted biological activity.
Mentioned Compounds:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1